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Compound of Interest

Compound Name: Fmoc-L-Glu-pNA

Cat. No.: B557472 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the chemical properties and

applications of Fmoc-L-Glu-pNA (Nα-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-p-

nitroanilide), a chromogenic substrate pivotal for enzymatic assays in research and drug

development.

Core Chemical Properties
Fmoc-L-Glu-pNA is a synthetic peptide derivative widely utilized in the study of proteases that

exhibit specificity for glutamic acid residues. Its core structure comprises the L-glutamic acid

amino acid, protected at the alpha-amino group by a fluorenylmethoxycarbonyl (Fmoc) group

and modified at the gamma-carboxyl group with a p-nitroaniline (pNA) chromophore.
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Property Value References

Chemical Name

Nα-(9-

Fluorenylmethoxycarbonyl)-L-

glutamic acid γ-p-nitroanilide

[1]

Synonyms Fmoc-L-glutamyl p-nitroanilide [1]

CAS Number 185547-51-7 [2][3]

Molecular Formula C₂₆H₂₃N₃O₇ [2]

Molecular Weight 489.48 g/mol

Appearance
White to off-white or yellow

crystalline powder

Purity
≥98% (typically determined by

HPLC)

Melting Point 219-225 °C

Optical Rotation [α]D²⁰ = -33 ± 2º (c=1 in DMF)

Solubility and Storage
Proper handling and storage of Fmoc-L-Glu-pNA are crucial for maintaining its integrity and

ensuring reproducible experimental results.
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Parameter Details References

Solubility

Soluble in polar aprotic

solvents such as Dimethyl

Sulfoxide (DMSO) and N,N-

Dimethylformamide (DMF). A

stock solution of 10 mM in

DMSO is commonly used for

enzyme assays. For Fmoc-D-

Glu-OH, a related compound,

solubility in DMSO is reported

as 100 mg/mL with the need

for sonication.

Storage

Store lyophilized powder at

4°C for short-term and at

-20°C for long-term storage.

Stock solutions in DMSO

should be stored at -20°C and

protected from light.

Enzymatic Hydrolysis and Detection
Fmoc-L-Glu-pNA serves as a key tool for monitoring the activity of specific proteases. The

principle of its use in enzymatic assays is based on the cleavage of the amide bond between

the glutamic acid residue and the p-nitroaniline moiety. This enzymatic hydrolysis releases p-

nitroaniline, a chromophore that exhibits strong absorbance at 405 nm. The rate of pNA

release, monitored over time, is directly proportional to the enzyme's activity.

The primary enzymes that are known to cleave at the carboxyl side of glutamic acid residues

and are therefore prime candidates for assays using Fmoc-L-Glu-pNA include:

Staphylococcus aureus V8 Protease (Endoproteinase Glu-C): This serine protease displays

high specificity for cleaving peptide bonds on the C-terminal side of glutamic acid residues.

In ammonium bicarbonate or ammonium acetate buffers, its specificity is primarily directed

towards glutamyl bonds.
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Glutamyl Endopeptidase from Bacillus licheniformis: This enzyme also exhibits a strong

preference for cleaving at glutamic acid residues.

Experimental Protocol: Glutamyl Endopeptidase
Activity Assay
This protocol provides a detailed methodology for determining the activity of glutamyl

endopeptidases, such as Staphylococcus aureus V8 protease, using Fmoc-L-Glu-pNA. This

procedure is adapted from established protocols for similar chromogenic substrates.

Materials and Reagents
Fmoc-L-Glu-pNA

Glutamyl endopeptidase (e.g., Staphylococcus aureus V8 protease)

Dimethyl sulfoxide (DMSO)

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8, or 50 mM Ammonium Bicarbonate, pH 7.8)

96-well microplate

Microplate reader capable of measuring absorbance at 405 nm

Procedure
Preparation of Reagents:

Fmoc-L-Glu-pNA Stock Solution (10 mM): Dissolve the appropriate amount of Fmoc-L-
Glu-pNA in DMSO to achieve a final concentration of 10 mM. Store this stock solution in

aliquots at -20°C, protected from light.

Enzyme Stock Solution: Prepare a stock solution of the glutamyl endopeptidase in the

assay buffer. The optimal concentration should be determined empirically to ensure a

linear rate of reaction for the desired assay duration. Store the enzyme solution as

recommended by the manufacturer, typically at -20°C or -80°C.
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Working Substrate Solutions: On the day of the experiment, dilute the 10 mM Fmoc-L-
Glu-pNA stock solution with assay buffer to prepare a range of working concentrations.

This is particularly important for determining kinetic parameters (Km and Vmax). For

routine assays, a concentration at or above the Km value is recommended.

Working Enzyme Solution: Dilute the enzyme stock solution to the desired final

concentration in pre-warmed assay buffer immediately before use.

Assay Setup:

Set up the reactions in a 96-well microplate. Each reaction should have a final volume of

200 µL.

To each well, add 180 µL of the working substrate solution.

Include appropriate controls:

Blank: 180 µL of working substrate solution and 20 µL of assay buffer (no enzyme).

Negative Control: If screening for inhibitors, include a control with the enzyme and

substrate but no inhibitor.

Enzymatic Reaction and Measurement:

Pre-incubate the microplate containing the substrate solutions at the optimal temperature

for the enzyme (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.

Initiate the reaction by adding 20 µL of the working enzyme solution to each well.

Immediately place the microplate in the reader and begin monitoring the increase in

absorbance at 405 nm.

Take readings at regular intervals (e.g., every 30-60 seconds) for a period of 10-30

minutes.

Data Analysis:

Subtract the absorbance readings of the blank from all other readings.
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Plot the absorbance at 405 nm versus time for each reaction.

Determine the initial velocity (V₀) of the reaction from the linear portion of the curve

(ΔAbs/min).

The rate of p-nitroaniline release can be calculated using the Beer-Lambert law:

Rate (mol/min) = (ΔAbs/min) / ε

Where ε is the molar extinction coefficient of p-nitroaniline at 405 nm (approximately

10,000 M⁻¹cm⁻¹).

To determine the kinetic parameters (Km and Vmax), plot the initial velocities against the

corresponding substrate concentrations and fit the data to the Michaelis-Menten equation

using non-linear regression analysis.

Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the key experimental

workflows.

Reagent Preparation
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Caption: Experimental workflow for the glutamyl endopeptidase assay.
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Caption: Principle of the chromogenic assay using Fmoc-L-Glu-pNA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Fmoc-L-Glu-pNA: A Comprehensive Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b557472#fmoc-l-glu-pna-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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